2-Bromo-4-fluoro-6-nitrotoluene
Overview
Description
2-Bromo-4-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of toluene, substituted with bromine, fluorine, and nitro groups. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving nitration, bromination, and fluorination of toluene derivatives. One common method involves the nitration of 4-fluoro-2-nitrotoluene followed by bromination using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted aromatic compounds.
Reduction: Formation of 2-bromo-4-fluoro-6-aminotoluene.
Oxidation: Formation of 2-bromo-4-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitrotoluene is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its unique substitution pattern makes it valuable for studying the effects of different functional groups on aromatic compounds .
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitrotoluene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) and an electron-donating group (methyl) influences its reactivity. The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrobenzene
- 4-Bromo-2-fluoro-6-nitrotoluene
- 2-Bromo-4-chloro-6-nitrotoluene
Uniqueness
2-Bromo-4-fluoro-6-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of bromine, fluorine, and nitro groups on the toluene ring makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDFTBJXUXQPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378424 | |
Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-33-5 | |
Record name | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502496-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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